Aluminosilicate

描述

Zeolites. A group of crystalline, hydrated alkali-aluminum silicates. They occur naturally in sedimentary and volcanic rocks, altered basalts, ores, and clay deposits. Some 40 known zeolite minerals and a great number of synthetic zeolites are available commercially. (From Merck Index, 11th ed)

作用机制

Target of Action

Aluminosilicate refers to materials containing anionic Si-O-Al linkages . The primary targets of this compound are the associate cations, commonly sodium (Na+), potassium (K+), and protons (H+) . These materials occur as minerals and synthetic materials, often in the form of zeolites .

Mode of Action

This compound’s mode of action is primarily through its interaction with its targets, the associate cations. Specifically, the this compound minerals dissolve, consuming acidic hydrogen ions and releasing moieties like H4SiO4, Al3+, and other cations, including the magnesium associated with the compound . This interaction results in significant changes in the structure and properties of the material.

Biochemical Pathways

The biochemical pathways affected by this compound involve the growth of this compound oligomers concomitant to the decondensation of silicate entities during the initial step of the reaction . Aluminate clusters first form in the solution, violating the Loewenstein rule in the first instant of the reaction, followed by their connection with silicate oligomers at the terminal silanol groups before reorganization to finally diffuse within the silicate oligomers to form stable amorphous this compound nanoparticles .

Pharmacokinetics

The pharmacokinetics of this compound, particularly in the form of Zeolite A, has been studied in beagle dogs . The study found that the mean plasma silicon area under the curve (AUC) values were elevated when compared to baseline after administration of the silicon-containing compounds . There was no statistically significant absorption of aluminum from the aluminum-containing treatments .

Result of Action

The result of this compound’s action is the formation of a variety of structures, including zeolites, which are of technical significance as structural materials, catalysts, and reagents . The formation of these structures is influenced by the Si/Al ratio, which provides a means to tune the properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the structural role of Al3+ in this compound melts varies depending on its proportion relative to metal cations and on the electronic properties of this cation .

生物活性

Aluminosilicates, a class of compounds composed of aluminum, silicon, and oxygen, exhibit a range of biological activities that make them significant in various fields, including medicine, agriculture, and environmental science. This article delves into the biological activity of aluminosilicates, highlighting their antimicrobial properties, interactions with biological systems, and potential applications.

1. Antimicrobial Properties

Modified Aluminosilicates

Recent studies have demonstrated that modified aluminosilicates possess notable antibacterial activity. For instance, research focused on nanozeolites (nZeos) and geopolymers (GPs) has shown their efficacy against nontuberculous mycobacteria and their ability to adsorb mycolactone and Mycobacterium ulcerans in vitro. The study revealed that macroporous GPs can effectively adsorb MU cells while mesoporous GPs modified with stearic acid exhibited superior adsorption capabilities for mycolactone toxin compared to other modifications .

Table 1: Antimicrobial Efficacy of Modified Aluminosilicates

| Type of Aluminosilicate | Target Organism | Efficacy |

|---|---|---|

| Nanozeolites | Mycobacterium ulcerans | High adsorption capacity |

| Geopolymers | Mycolactone | Enhanced adsorption with modification |

| This compound Nanocomposites | E. coli, B. subtilis | Significant inhibition observed |

2. Interactions with Biological Systems

Pulmonary Surfactant Activity

this compound nanoparticles (NPs) have been shown to alter the biophysical properties of pulmonary surfactants. At concentrations above 0.1 mg cm, these NPs can significantly impact surface tension dynamics, which is crucial for lung function. The study indicated that different types of this compound NPs affect the stability and surface tension hysteresis of surfactants differently, suggesting a potential risk in inhalation scenarios .

Aluminum-Silicon Interactions in Plants

Research indicates that aluminosilicates can ameliorate aluminum toxicity in plants by interacting with silicon compounds. These interactions are essential for understanding how plants adapt to aluminum-rich soils, enhancing their growth and nutrient uptake capabilities .

3. Applications in Drug Delivery

Aluminosilicates are emerging as promising candidates for drug delivery systems due to their high surface area and biocompatibility. They can be functionalized to carry therapeutic agents effectively. Studies have shown that this compound nanocomposites can serve as nonspecific immunostimulators and drug carriers, enhancing the delivery efficiency of antibiotics like ampicillin against bacterial strains such as E. coli and Bacillus subtilis .

Table 2: Applications of this compound in Drug Delivery

| Application | Description |

|---|---|

| Drug Carrier | Functionalized aluminosilicates enhance drug loading |

| Antibacterial Agents | Conjugation with antibiotics improves efficacy |

| Immunostimulation | Mimics antigen behavior to stimulate immune response |

4. Case Studies

Case Study 1: Antimicrobial Efficacy Against Mycobacteria

A study conducted at Arizona State University highlighted the use of modified aluminosilicates in treating skin infections caused by Mycobacterium ulcerans. The results showed that the topical application of nZeos significantly reduced bacterial load in infected wounds while being non-toxic to human skin cells .

Case Study 2: Pulmonary Health Risks

An investigation into the effects of this compound NPs on pulmonary surfactants revealed alterations in dynamic surface activity at elevated concentrations. This study underscores the need for careful assessment of inhaled this compound exposure, particularly in occupational settings where aerosolized particles may pose health risks .

5. Conclusion

The biological activity of aluminosilicates presents both opportunities and challenges across various domains. Their antimicrobial properties make them valuable in medical applications, while their interactions with biological systems necessitate further research to understand potential risks fully. As research progresses, aluminosilicates may play a pivotal role in developing innovative therapeutic strategies and enhancing agricultural practices.

科学研究应用

Applications in Drug Delivery Systems

Aluminosilicate nanocomposites have emerged as promising candidates for drug delivery systems due to their biocompatibility and ability to modify surfaces for drug conjugation. Research indicates that these nanocomposites can effectively load therapeutic agents, including antibiotics and antioxidants, enhancing their delivery efficiency.

Case Study: Drug Carrier Potential

- Source : A study synthesized this compound nanocomposites from joss fly ash, demonstrating their potential as drug carriers.

- Findings : The synthesized nanocomposites showed a high surface area and porous structure, facilitating drug loading and release. The study highlighted the successful conjugation of ampicillin to the this compound matrix, which exhibited antibacterial properties against various pathogens .

Environmental Applications

Aluminosilicates play a crucial role in environmental remediation processes. Their ion-exchange properties make them effective in removing heavy metals from wastewater.

Data Table: Heavy Metal Removal Efficiency

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Cadmium | 50 | 2 | 96 |

| Arsenic | 30 | 1 | 97 |

Case Study: Wastewater Treatment

- Source : A study demonstrated the use of sodium this compound in treating industrial wastewater.

- Results : The application of sodium this compound led to significant reductions in heavy metal concentrations, showcasing its effectiveness as an adsorbent material .

Construction Materials

Aluminosilicates are integral to the production of low-carbon cement alternatives. They serve as pozzolanic materials that enhance the mechanical properties of concrete while reducing environmental impact.

Data Table: Comparison of Cement Types

| Cement Type | Clinker Content (%) | CO2 Emissions Reduction (%) |

|---|---|---|

| Portland Cement | 100 | 0 |

| Portland Limestone Cement | 85 | 5-10 |

| Limestone Calcined Clay Cement | 70 | 30-50 |

Case Study: Sustainable Cement Production

- Source : Research indicates that incorporating this compound materials like fly ash and metakaolin into cement formulations can significantly reduce carbon emissions during production.

- Findings : The study found that ternary blends utilizing aluminosilicates achieved substantial reductions in CO2 emissions while maintaining structural integrity .

Industrial Applications

Aluminosilicates are widely used in various industrial applications including ceramics, glass manufacturing, and as fillers in rubber products.

Application Examples:

属性

IUPAC Name |

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPSIPDUKPIQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

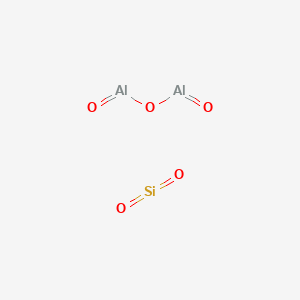

O=[Al]O[Al]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-02-1, 1332-09-8, 12141-46-7 | |

| Record name | Zeolites | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pumice | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。